N-Acetylglycine-15N

Description

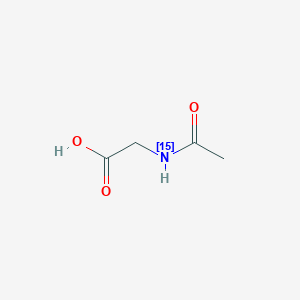

N-Acetylglycine-15N is a specialized chemical compound used in scientific research. It is a derivative of the amino acid glycine (B1666218), where the standard nitrogen atom (¹⁴N) in the N-acetyl group has been replaced with its heavier, non-radioactive counterpart, the ¹⁵N isotope. This isotopic labeling allows scientists to trace the path and fate of the molecule in various biological and chemical processes.

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO3 |

|---|---|

Molecular Weight |

118.10 g/mol |

IUPAC Name |

2-(acetyl(15N)amino)acetic acid |

InChI |

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/i5+1 |

InChI Key |

OKJIRPAQVSHGFK-HOSYLAQJSA-N |

Isomeric SMILES |

CC(=O)[15NH]CC(=O)O |

Canonical SMILES |

CC(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Acetylglycine 15n

Chemical Synthesis Approaches for N-Acetylglycine-15N

Chemical synthesis provides robust and scalable methods for producing N-Acetylglycine-¹⁵N. Key strategies include the amination of α-haloacids and amidocarbonylation reactions, with a strong focus on maximizing the incorporation of the expensive ¹⁵N isotope.

A primary route to N-Acetylglycine-¹⁵N begins with the synthesis of its precursor, ¹⁵N-glycine. This is commonly achieved through the amination of an alpha-haloacid, specifically chloroacetic acid, using ¹⁵N-labeled aqueous ammonia (B1221849) (¹⁵NH₃). scielo.brnih.gov In this nucleophilic substitution reaction, the nitrogen from ¹⁵NH₃ displaces the chlorine atom on the α-carbon of chloroacetic acid, forming ¹⁵N-glycine. scielo.br

The general reaction is as follows: ClCH₂COOH + 2 ¹⁵NH₃ → ¹⁵NH₂CH₂COOH + ¹⁵NH₄Cl

Once ¹⁵N-glycine is synthesized and purified, it can be acetylated to form N-Acetylglycine-¹⁵N. A common laboratory method involves reacting the ¹⁵N-glycine with acetic anhydride (B1165640) in an aqueous solution. orgsyn.org The amino group of ¹⁵N-glycine acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride to form the N-acetylated product. This method is effective for most α-amino acids and results in little to no racemization. orgsyn.org

A study on ¹⁵N-labeled glycine (B1666218) synthesis demonstrated the feasibility of the amination method, highlighting the critical need to manage the high cost of ¹⁵N-ammonia by developing systems for its recovery. scielo.brnih.gov The final isotopic abundance of the glycine is directly dependent on the isotopic enrichment of the ammonia used. scielo.br

Table 1: Experimental Data for ¹⁵N-Glycine Synthesis via Amination Data adapted from a study on ¹⁵N-glycine synthesis which is a precursor for N-Acetylglycine-¹⁵N.

| ¹⁵NH₃ (aq) Volume | Avg. Glycine Mass Obtained | ¹⁵NH₃ Recovery Rate |

| 50 mL | 1.7 g | 71% |

| 100 mL | 2.0 g | 83% |

| 150 mL | 3.2 g | 87% |

| Source: Anais da Academia Brasileira de Ciências (2006). scielo.brnih.gov |

Amidocarbonylation offers a more direct, one-pot synthesis of N-acyl amino acids. google.com For N-Acetylglycine-¹⁵N, this reaction would involve reacting paraformaldehyde, carbon monoxide, and a ¹⁵N-containing amide, such as ¹⁵N-acetamide, in the presence of a cobalt-containing catalyst. google.comgoogle.com The aldehyde can also be generated in situ from various sources like allyl alcohol or olefins. google.com

The reaction, catalyzed by a cobalt species like dicobalt octacarbonyl, combines the three components to form the N-acetylated amino acid. google.comgoogle.com The general scheme is: HCHO + CH₃CO¹⁵NH₂ + CO --(Co₂(CO)₈)--> CH₃CO¹⁵NHCH₂COOH

This method was first reported by Wakamatsu and has been improved over the years. google.com A key challenge in the synthesis of N-acetylglycine is that the product can complex with the cobalt catalyst, deactivating it. google.com This necessitates specific reaction conditions and promoters to achieve high yields.

Given the high cost of ¹⁵N-labeled starting materials, maximizing the yield and isotopic incorporation is crucial. Several strategies are employed to achieve this:

Catalyst Promotion: In amidocarbonylation, the use of promoters or ligands is essential for high-yield synthesis. google.com Adding sulfoxide (B87167) or dinitrile compounds (such as adiponitrile, succinonitrile, or glutaronitrile) as co-catalysts in a complex with the cobalt source significantly improves the yield of N-acetylglycine and enhances the recovery of the cobalt catalyst. google.com

Optimized Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent is critical. For amidocarbonylation, temperatures between 80°C and 150°C and pressures of 1000 to 4000 psi are typically used. google.com

Use of Inexpensive ¹⁵N Sources: Whenever possible, synthetic routes are designed to use the most cost-effective sources of the ¹⁵N isotope, such as ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl). nih.gov

Enzymatic Synthesis Pathways for this compound

Enzymatic methods offer high specificity and operate under mild reaction conditions, presenting an attractive alternative to chemical synthesis. These biocatalytic routes can produce N-Acetylglycine-¹⁵N with high purity.

The biosynthesis of N-acetylglycine can be catalyzed by specific enzymes. hmdb.ca One key enzyme is glycine N-acyltransferase (GLYAT), which facilitates the reaction between glycine and acetyl-CoA to form N-acetylglycine. hmdb.ca By using ¹⁵N-labeled glycine as the substrate, this enzymatic reaction can produce N-Acetylglycine-¹⁵N.

¹⁵N-Glycine + Acetyl-CoA --(GLYAT)--> N-Acetylglycine-¹⁵N + CoA

Another enzyme, aminoacylase (B1246476) I (ACY1), can also catalyze the synthesis of acetylated amino acids, which is the reverse of its primary hydrolytic function. hmdb.ca In addition, hydrolases such as lipases and proteases have been explored for the synthesis of N-acyl-L-amino acids through reverse hydrolysis or aminolysis reactions. nih.gov These biocatalytic approaches avoid the use of harsh chemicals and can be highly selective, which is a significant advantage in producing isotopically labeled compounds for biological studies. nih.gov

Optimization of ¹⁵N-Labeling Efficiency and Isotopic Purity

Achieving high isotopic enrichment and purity is the ultimate goal of any labeling synthesis. This requires careful selection of materials and rigorous analytical verification.

The efficiency of ¹⁵N incorporation is highly dependent on several factors:

Purity of the ¹⁵N Source: The starting labeled material, such as ¹⁵N-ammonia or ¹⁵N-glycine, must have a very high isotopic purity, ideally over 99 atom % ¹⁵N, to ensure high enrichment in the final product. nih.gov

Reaction Stoichiometry: Careful control over the molar ratios of reactants is necessary to ensure the labeled precursor is consumed efficiently and to minimize isotopic dilution from any natural abundance nitrogen sources.

Minimizing Side Reactions: Synthetic pathways are chosen and optimized to reduce side reactions that could lead to the loss of the ¹⁵N label or the formation of impurities. nih.gov

Verification of the isotopic purity and molecular identity of the final N-Acetylglycine-¹⁵N product is typically performed using mass spectrometry. nist.gov Techniques like MALDI-ToF or high-resolution Orbitrap mass spectrometry can measure the molecular mass with high accuracy. nist.gov The level of ¹⁵N incorporation is confirmed by the mass shift observed in the labeled molecule compared to its unlabeled (¹⁴N) counterpart. nist.gov For N-Acetylglycine-¹⁵N, the expected mass shift is M+1. sigmaaldrich.com The isotopic enrichment is determined by comparing the experimental isotope pattern of the product with the theoretical profile for a given level of labeling. nih.gov Protocols have been developed that can achieve isotopic enrichment levels greater than 95%. nih.gov

Table 2: Factors Influencing ¹⁵N-Labeling Efficiency

| Factor | Importance | Method of Control/Verification |

| Isotopic Purity of Precursor | High | Use of >99% pure ¹⁵N sources. nih.gov |

| Reaction Conditions | High | Optimization of temperature, pressure, catalysts, and reaction time. google.com |

| Isotopic Dilution | High | Avoidance of contaminating ¹⁴N sources during synthesis. |

| Analytical Verification | Crucial | Mass spectrometry (e.g., Orbitrap, QToF) to confirm mass shift and isotopic pattern. nist.gov |

Isotope Recovery and Resource Management in 15N-Glycine Synthesis

The production of 15N-labeled compounds is inherently costly due to the high price of the stable isotope 15N. Therefore, efficient synthesis routes and rigorous resource management, particularly the recovery of the expensive isotopic starting materials, are of paramount importance. Research has focused on optimizing the synthesis of 15N-Glycine to maximize yield while minimizing the loss of the 15N label.

A notable method for the synthesis of 15N-Glycine is the amination of a haloacid, specifically using chloroacetic acid and labeled aqueous ammonia (15NH3). nih.govscielo.brresearchgate.net Given the high cost of 15N-ammonia, which can be a significant portion of the total production cost, the development of effective recovery systems for the unreacted labeled ammonia is crucial. scielo.brscielo.br

Detailed Research Findings:

Studies have described a system for 15N-isotope-labeled glycine synthesis that incorporates a recovery line for nitrogen residues. nih.govscielo.br This process involves reacting chloroacetic acid with 15N-labeled aqueous ammonia. To optimize the operational conditions, experiments have been conducted with varying volumes of the aqueous ammonia solution.

The findings from these studies highlight a direct correlation between the volume of aqueous ammonia used and the mass of glycine obtained. For instance, using 50, 100, and 150 mL of 15NH3aq resulted in the production of 1.7, 2.0, and 3.2 grams of glycine, respectively. nih.govscielo.brresearchgate.net

Crucially, a dedicated recovery system for the unreacted 15NH3 proved highly effective. The recovery rates of ammonia were found to increase with the initial volume used in the synthesis. Specifically, recovery rates of 71%, 83%, and 87% were achieved for initial ammonia volumes of 50, 100, and 150 mL, respectively. nih.govscielo.brscielo.br This demonstrates a significant recapture of the valuable isotopic material, making the process more economically viable.

The following interactive table summarizes the relationship between the volume of 15NH3aq used, the resulting glycine mass, and the efficiency of ammonia recovery.

| Volume of 15NH3aq (mL) | Glycine Mass Obtained (g) | Ammonia Recovery (%) |

| 50 | 1.7 | 71 |

| 100 | 2.0 | 83 |

| 150 | 3.2 | 87 |

The synthesis yield, based on the stoichiometry of the reaction, was reported to be in the order of 8.7%, 10.3%, and 16.4% when using 50, 100, and 150 mL of aqueous ammonia, respectively. scielo.br It was also demonstrated that no isotopic fractionation occurs during this synthesis process, meaning the isotopic enrichment of the final glycine product is the same as the initial labeled ammonia. scielo.br

Advanced Spectroscopic Characterization and Methodological Development Using N Acetylglycine 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The isotopic labeling of N-Acetylglycine with 15N is paramount for a variety of advanced NMR experiments. wikipedia.org The spin-1/2 nature of the 15N nucleus, unlike the quadrupolar 14N nucleus, provides narrower line widths and enables the use of sensitive, high-resolution heteronuclear NMR techniques. wikipedia.org These methods are indispensable for probing the structure, dynamics, and interactions of peptides and proteins at an atomic level.

15N NMR Chemical Shift Analysis in Peptides and Proteins

The 15N chemical shift is an exquisitely sensitive probe of the local electronic environment of the nitrogen atom within the peptide backbone. Its value is significantly modulated by the structural and electronic characteristics of the polypeptide chain.

The 15N chemical shifts in the peptide backbone are highly dependent on the local secondary structure of the protein. titech.ac.jp There is a significant and predictable correlation between the 15N chemical shift and the backbone torsion angles (phi, ψ). illinois.edu This dependency allows for the differentiation of various secondary structural elements. For instance, 15N chemical shifts in α-helical conformations are typically found more upfield (lower ppm values) compared to those in β-sheet structures. titech.ac.jpresearchgate.net Specifically, the α-helix form can exhibit shifts in the range of 97.0-99.2 ppm, while the β-sheet form appears more downfield at 99.5-107.0 ppm. titech.ac.jp This distinct chemical shift dispersion is a cornerstone of protein structure analysis by NMR. illinois.edu Quantum chemical calculations have been employed on model peptides to systematically investigate how the amide-15N chemical shift anisotropy (CSA) tensor varies with different peptide conformations, confirming that the tensor is affected by atoms within a five-bond distance. nih.gov

| Secondary Structure | 15N Chemical Shift Range (ppm) | Reference |

|---|---|---|

| α-Helix | 97.0 - 99.2 | titech.ac.jp |

| β-Sheet | 99.5 - 107.0 | titech.ac.jp |

Allosteric regulation, where a perturbation at a distal site affects a protein's active site, is a fundamental mechanism for controlling cellular processes. nih.govnih.gov Mapping these allosteric networks requires methods that can detect subtle structural and dynamic changes throughout a protein. NMR spectroscopy, by virtue of its ability to provide residue-specific information, is a powerful tool for this purpose. nih.gov Perturbations, such as ligand binding or mutation at an allosteric site, can induce changes in the chemical shifts of nuclei far from the perturbation site. nih.gov By monitoring the 1H-15N chemical shifts across the entire protein using HSQC experiments, researchers can map the propagation of these allosteric signals. nih.gov Deep mutational scanning combined with functional assays in a native cellular network can identify numerous allosteric sites, which can then be characterized kinetically to understand how they are coupled to the active site. nih.gov This approach provides a functional map to interrogate and target the allosteric regulation of essential proteins like GTPases. nih.gov

Heteronuclear NMR Techniques Employing 15N-Acetylglycine

The incorporation of 15N into molecules like N-Acetylglycine is a prerequisite for a suite of powerful heteronuclear NMR experiments designed to probe molecular structure and dynamics. wikipedia.orgnih.gov These techniques are central to modern biomolecular NMR.

The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments are two of the most fundamental and widely used 2D NMR techniques in protein science. protein-nmr.org.ukresearchgate.net Both experiments generate a 2D spectrum with the 1H chemical shift on one axis and the 15N chemical shift on the other, producing a correlation peak for each proton directly bonded to a nitrogen atom. protein-nmr.org.ukumd.edu

The 1H-15N HSQC spectrum is often referred to as a protein's "fingerprint," as it displays a unique peak for each backbone amide group (except for proline) and for nitrogen-containing side chains (e.g., Tryptophan, Asparagine, Glutamine). protein-nmr.org.ukcopernicus.org Magnetization is transferred from the proton to the attached 15N nucleus, evolves with the 15N chemical shift, and is then transferred back to the proton for detection, which provides high sensitivity. protein-nmr.org.uk These spectra are invaluable for:

Resonance Assignment : Serving as the starting point for assigning chemical shifts to specific residues in the protein sequence. researchgate.net

Structural Integrity Assessment : A well-dispersed spectrum is indicative of a well-folded protein. protein-nmr.org.uk

Interaction Studies : Changes in the chemical shifts (chemical shift perturbations) of specific peaks upon the addition of a ligand, drug, or binding partner can identify the binding site and characterize the interaction. nih.gov

Dynamics Analysis : Peak intensities and line widths in an HSQC spectrum provide information on the dynamics of different regions of the protein. copernicus.org

The SOFAST-HMQC (Band-Selective Optimized-Flip-Angle Short-Transient Heteronuclear Multiple-Quantum Coherence) is a variation that allows for faster acquisition times, which is particularly useful for studying large molecules or dynamic systems. researchgate.net While HSQC and HMQC experiments are mechanistically different in their pulse sequences, they yield similar information, with HSQC often being preferred for its superior resolution and cleaner line shapes in studies of larger proteins. nih.govutoronto.ca

Diffusion-Edited HSQC for Macromolecular Analysis in Complex Mixtures

Diffusion-Edited Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful NMR technique for analyzing complex mixtures containing molecules of varying sizes. This method separates the signals of different components based on their translational diffusion coefficients, which are directly related to their molecular size and shape. By incorporating a diffusion-filter element into the standard HSQC pulse sequence, signals from large, slowly diffusing macromolecules can be suppressed, allowing for the clear observation of smaller, more rapidly diffusing molecules like N-Acetylglycine-15N.

The experiment works by applying a pair of pulsed field gradients during the NMR sequence. The first gradient dephases the nuclear spin magnetization, and the second, after a specific delay, rephases it. For a stationary molecule, the rephasing is perfect. However, for a molecule that diffuses to a new location during the delay, the rephasing is incomplete, leading to signal attenuation. The degree of attenuation is proportional to the molecule's diffusion coefficient; thus, large molecules (with small diffusion coefficients) retain their signal while small molecules (with large diffusion coefficients) see their signals significantly attenuated, or vice versa depending on the experimental setup.

In the context of a sample containing this compound and larger biomolecules, a diffusion-edited ¹H-¹⁵N HSQC would allow for selective observation of the N-Acetylglycine signals. This is particularly useful for studying weak interactions between the small molecule and a macromolecule, or for identifying and quantifying the small molecule in a biological matrix like cell lysate without interference from the overwhelming signals of large proteins. Multiplicity-separated HSQC (MS-HSQC) experiments can further enhance this analysis by separating signals from NH and NH₂ groups, which is useful for resolving overlapping peaks in complex spectra. nih.govexlibrisgroup.comnih.gov

Table 1: Application of Diffusion-Edited HSQC in a Mixed Sample

| Molecular Component | Relative Size | Diffusion Coefficient | Expected Outcome in Diffusion-Edited HSQC |

|---|---|---|---|

| This compound | Small | High | Signal is attenuated or filtered out |

| Protein (e.g., >20 kDa) | Large | Low | Signal is retained and observed |

This table illustrates the principle of separating components based on size/diffusion rate.

TROSY Pulse Sequences with 15N-Labeled Systems

Transverse Relaxation-Optimized Spectroscopy (TROSY) is a critical NMR technique for studying large macromolecules (>25 kDa) at high magnetic fields. cuny.edu As molecular weight increases, the rate of transverse spin relaxation (T₂) becomes very fast, leading to severe line broadening and loss of signal in conventional NMR spectra like the HSQC. cuny.edu TROSY-based pulse sequences are designed to counteract these rapid relaxation effects for ¹⁵N-labeled systems. cuny.edu

The TROSY method exploits the interference between two dominant relaxation mechanisms for ¹⁵N nuclei at high fields: dipole-dipole (DD) coupling with the attached proton and chemical shift anisotropy (CSA). cuny.edu In a coupled ¹⁵N-¹H system, the ¹⁵N resonance is split into a multiplet. The DD and CSA relaxation pathways have opposing effects on different components of this multiplet. cuny.edu The TROSY experiment selectively detects only the narrowest, most slowly relaxing component of the multiplet, resulting in significantly sharper lines and improved spectral quality for large molecules. cuny.edu

While N-Acetylglycine itself is a small molecule and does not require TROSY, its utility becomes paramount when it is incorporated as a ¹⁵N-labeled residue into a large protein or protein complex. cuny.edu In such a system, a ¹⁵N-¹H TROSY-HSQC experiment would be the method of choice. It would enable the observation of a sharp, well-resolved signal for the ¹⁵N-labeled glycine (B1666218) residue even within a very large, slowly tumbling biomolecule, allowing researchers to probe the local chemical environment and dynamics at that specific site. cuny.eduprotocols.io Combining TROSY with protein deuteration further reduces dipolar relaxation, leading to even greater improvements in spectral resolution. cuny.edu

Table 2: Comparison of HSQC and TROSY for 15N-Labeled Systems

| Feature | Standard HSQC | TROSY-HSQC |

|---|---|---|

| Target Molecule Size | Small to medium (<25 kDa) | Large (>25 kDa) |

| Principle | Transfers magnetization via J-coupling. protein-nmr.org.uk | Selects the narrowest component of the signal multiplet by canceling relaxation pathways. cuny.edu |

| Linewidth for Large Molecules | Broad, often undetectable | Narrow, well-resolved |

| Application for this compound | Suitable for the isolated molecule | Essential when incorporated into a large protein to study its local environment. cuny.edu |

15N Relaxation Studies for Investigating Molecular Dynamics

¹⁵N NMR spin relaxation studies are a cornerstone for characterizing molecular dynamics in solution on a picosecond to nanosecond timescale. By measuring key relaxation parameters for a ¹⁵N-labeled site, such as in this compound incorporated into a polypeptide, one can gain detailed insights into the flexibility and motion of the peptide backbone. The primary parameters measured are the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the steady-state {¹H}-¹⁵N Nuclear Overhauser Effect (NOE). nih.govnih.gov

R₁ (Longitudinal Relaxation Rate): Describes the rate at which the nuclear spin magnetization returns to thermal equilibrium along the main magnetic field axis. It is sensitive to fast motions (ps-ns).

R₂ (Transverse Relaxation Rate): Describes the rate of decay of magnetization in the plane perpendicular to the main magnetic field. It is sensitive to a broader range of motions, including fast (ps-ns) and slower (µs-ms) conformational exchange processes.

{¹H}-¹⁵N NOE: Measures the change in the ¹⁵N signal intensity upon saturation of the attached ¹H nucleus. It is highly sensitive to the amplitude of fast internal motions, with values ranging from ~0.85 for rigid backbones to negative values for highly flexible regions. nih.gov

These experimentally measured rates can be used to extract quantitative information about the molecular motions, often interpreted using the "model-free" formalism, which describes the dynamics in terms of an order parameter (S²) and a correlation time (τₑ). S² represents the spatial restriction of the N-H bond vector, ranging from 1 (completely rigid) to 0 (completely unrestricted motion).

Spin Relaxation Parameters in Disordered Polypeptide Chains

In intrinsically disordered proteins or flexible polypeptide chains, ¹⁵N relaxation parameters provide a residue-specific map of local dynamics. nih.gov Unlike folded proteins, which tumble as a single entity, disordered chains exhibit a high degree of segmental motion. This is reflected directly in the relaxation data. nih.govnih.gov

For a disordered polypeptide containing a ¹⁵N-Acetylglycine residue, one would typically observe:

Low R₂ rates: Indicating the absence of a large, slowly tumbling structure and the presence of fast segmental motions.

Low {¹H}-¹⁵N NOE values: Often below 0.6 and sometimes negative, signifying a high degree of flexibility and large-amplitude local motions of the N-H bond vector. nih.gov

R₁ and R₂ profiles that vary along the chain: Unlike a globular protein where rates are relatively uniform, in a disordered chain, the rates are lower at the freely moving termini and higher in more constrained regions. nih.gov

Studies on disordered peptides have shown that ¹⁵N relaxation is driven by a combination of motional modes, including sub-picosecond librations, fast axial fluctuations (tens to hundreds of picoseconds), and slower backbone dihedral angle (φ/ψ) jumps (hundreds of picoseconds to nanoseconds). nih.govnih.gov Analyzing these parameters for an this compound unit within such a chain would reveal its specific motional properties relative to other residues.

Table 3: Typical 15N Relaxation Parameters and Their Interpretation in Polypeptides

| Parameter | Rigid/Structured Region | Flexible/Disordered Region |

|---|---|---|

| R₁ (s⁻¹) | ~1.5 - 2.0 | ~1.0 - 1.5 |

| R₂ (s⁻¹) | High (e.g., >10) | Low (e.g., <5) |

| {¹H}-¹⁵N NOE | High, positive (~0.8) | Low or negative (<0.6) |

| Order Parameter (S²) | High (>0.8) | Low (<0.7) |

Values are illustrative and depend on molecular weight, temperature, and magnetic field strength.

Hydrogen-Deuterium Exchange Kinetics via 15N NMR

Hydrogen-deuterium (H-D) exchange monitored by ¹⁵N NMR is a classic technique used to probe the solvent accessibility and hydrogen bonding of amide protons. nih.govnih.gov When a protein or peptide labeled with ¹⁵N is dissolved in a solvent containing deuterium (B1214612) oxide (D₂O), the amide protons (N-H) that are exposed to the solvent will exchange with deuterons (N-D). nih.gov This exchange leads to the disappearance of the corresponding cross-peak in a ¹⁵N-¹H HSQC spectrum because the ¹⁵N is no longer coupled to a ¹H.

The rate of this exchange (k_HX) provides valuable structural information:

Fast Exchange: Amide protons on the surface of a molecule that are not involved in hydrogen bonds exchange very rapidly with the solvent, often too fast to measure.

Slow Exchange: Amide protons buried within a protein's core or participating in stable hydrogen bonds (e.g., in α-helices or β-sheets) are protected from the solvent and exchange very slowly, on the timescale of minutes to hours, or even days. nih.gov

For this compound, if it exists as a free molecule in D₂O, its amide proton would exchange almost instantaneously. However, if it were part of a larger, folded polypeptide, its H-D exchange rate would report on its specific structural context. By recording a series of ¹⁵N-¹H HSQC spectra over time after introducing D₂O, one can measure the decay rate of the this compound peak intensity and thereby determine its exchange rate, revealing whether it is in a protected or an exposed environment. nih.gov This method is sensitive to exchange processes occurring on timescales from seconds to many hours. nih.gov

Isotope Effects on NMR Parameters

Deuterium Quadrupole Coupling Studies in N-Acetylglycine

When a proton is substituted with a deuteron (B1233211) (a spin I=1 nucleus), the deuteron's nuclear electric quadrupole moment can interact with the local electric field gradient (EFG) at the nucleus. This interaction, known as the deuterium quadrupole coupling, provides highly detailed information about the electronic structure and dynamics of the N-D bond. nih.gov

In a study using single-crystal deuterium NMR on N-acetylglycine, researchers precisely determined the principal components and the molecular orientation of the EFG tensor for the exchangeable deuterons. nih.gov This measurement serves as a benchmark for understanding the peptide group's geometry and dynamics in more complex systems like solid proteins. nih.govacs.org

The key findings from such studies on N-acetylglycine include:

Determination of the Quadrupole Coupling Constant (QCC): The magnitude of the QCC is directly related to the strength of the N-D bond and the surrounding electronic environment.

Orientation of the EFG Tensor: The orientation of the EFG's principal axes relative to the molecular frame reveals the precise geometry of the electric field around the deuteron.

Dynamic Information: By measuring the QCC over a range of temperatures, it's possible to characterize the dynamics of the N-D bond, such as small-amplitude torsional reorientations (librations). nih.gov In N-acetylglycine, the longitudinal relaxation times (T₁) for the amide deuterons were found to be approximately 100 seconds, indicating relatively slow dynamics in the solid state compared to deuterons in a polypeptide chain. nih.gov

These fundamental data from a model compound like N-acetylglycine are crucial for interpreting deuterium NMR data from larger, more complex biological systems and for validating theoretical calculations of molecular properties. nih.govuq.edu.au

Isotope Shifts for Conformational Analysis

The ¹⁵N chemical shift is highly sensitive to its electronic environment, making it an excellent reporter on the conformational state of N-acetylglycine. Factors such as backbone torsion angles (phi and psi), hydrogen bonding, and electrostatic interactions significantly influence the ¹⁵N chemical shift. nih.gov Theoretical and experimental studies on N-acetylated amino acids, which serve as models for peptide bonds, have elucidated the relationship between structure and spectroscopic output. nih.gov

Computational studies using density functional theory on model dipeptides show that the difference in the isotropic ¹⁵N chemical shift between standard β-sheet and α-helical conformations can range from 0.8 ppm to 6.2 ppm. nih.gov For N-acetylglycine itself, four stable conformations have been identified at the MP2/6-31++G** level of theory, with distinct infrared spectra that allow for their experimental detection in a controlled environment like an argon matrix. nih.gov The acetylation of the amino acid, simulating a peptide bond, strengthens intramolecular hydrogen bonds compared to those in non-substituted amino acids, a feature that can be probed by observing changes in ¹⁵N chemical shifts. nih.gov

¹⁵N-¹³C Coupling Constants and Solvent Effects

One-bond and multi-bond scalar coupling constants between ¹⁵N and ¹³C nuclei (ⁿJ(¹⁵N,¹³C)) provide valuable information about dihedral angles and, consequently, molecular conformation. The magnitude of these couplings, however, can be significantly influenced by the solvent environment. nih.govaps.org

Studies on model peptides have shown that solvent polarity can alter the conformational preferences of the peptide backbone. aps.org For instance, compared to water, solvents like methanol (B129727) can decrease the propensity for polyproline II (PPII) conformations while increasing the β-strand content. aps.org These conformational shifts directly impact the measured ¹⁵N-¹³C coupling constants. In a comparative study of a linear dipeptide and its corresponding cyclic diketopiperazine, the cross-peptide bond coupling constant ²J(¹³Cα-¹⁵N) was consistently smaller for the cyclic form, with the exact value depending on the solvent (water vs. DMSO). nih.gov The one-bond ¹⁵N-¹³C coupling constant of the N-CO group in related systems is noted to be unusually high, though it appears insensitive to conformational changes. researchgate.net Recent advancements using dissolution dynamic nuclear polarization (dDNP) have enabled the measurement of ¹³C–¹⁵N couplings in single-scan NMR experiments, overcoming previous sensitivity limitations and allowing for the study of these interactions in a wider range of compounds and concentrations. acs.orgnih.gov

| Compound Type | Coupling Constant | Value (Hz) | Solvent | Reference |

|---|---|---|---|---|

| Linear Dipeptide (tBoc-L-[U-13C]Ala-[15N]GlyOMe) | ²J(¹³Cα-¹⁵N) | > Cyclic form by 4.3 Hz | Water | nih.gov |

| Linear Dipeptide (tBoc-L-[U-13C]Ala-[15N]GlyOMe) | ²J(¹³Cα-¹⁵N) | > Cyclic form by 2.2 Hz | DMSO | nih.gov |

| ¹⁵N-Acetamide | ¹J(¹³C,¹⁵N) | 14 | Not Specified | nih.gov |

| ¹⁵N-Formamide | J(¹³C,¹⁵N) | 6.5 | Not Specified | nih.gov |

| Peptide Models | Vicinal ¹³C-¹⁵N | < 1 | Not Specified | rsc.org |

Mass Spectrometry (MS) Applications and Methodological Advancements

Isotopic Abundance Measurements in Complex Biological Samples

The use of ¹⁵N-labeled N-acetylglycine as an internal standard or tracer in complex biological samples necessitates accurate measurement of isotopic abundance. researchgate.net Mass spectrometry is the primary tool for this quantification, where the relative intensity of the light (¹⁴N) and heavy (¹⁵N) isotopic peptide peaks provides quantitative information. frontiersin.org This metabolic labeling approach is powerful because it allows samples to be mixed at an early stage, significantly reducing preparative and analytical variability. frontiersin.orgckisotopes.com

A key challenge is that ¹⁵N labeling is often incomplete, with enrichment typically ranging from 93-99%. frontiersin.orgbiorxiv.org This requires correction during data analysis to ensure accurate quantification. frontiersin.org Algorithms have been developed to deconvolute the mass spectra of unlabeled, partially labeled, and fully labeled species to determine the fractional synthesis rate and the average ¹⁵N enrichment from the observed mass shift. nih.gov For instance, the mass shift is a function of the number of nitrogen atoms in the molecule and the ¹⁵N enrichment percentage. nih.gov High-precision methods have been established to determine the ¹⁵N/¹⁴N isotopic composition in individual free amino acids from small volumes of plasma, demonstrating the sensitivity of modern instrumentation. capes.gov.br

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS)

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a highly precise technique for determining nitrogen isotope ratios in specific compounds. nih.gov The methodology involves converting non-volatile compounds like N-acetylglycine into volatile derivatives, such as N-acetyl-n-propyl (NAP) or N-pivaloyl-i-propyl (NPP) esters, to make them suitable for gas chromatography. nih.govucdavis.edunasa.gov

Following separation on the GC column, the individual compounds are combusted online in a reactor, typically containing copper and nickel oxides at high temperatures (~1000 °C), which converts the organic nitrogen into N₂ gas. ucdavis.edu This gas is then introduced into an isotope ratio mass spectrometer, which measures the relative abundance of different N₂ isotopologues (masses 28, 29, and 30). nih.gov This technique provides exceptional precision, with mean precisions reported at 0.3‰ to 0.5‰ δ¹⁵N for natural abundance measurements. nih.gov The method's accuracy and reliability make it ideal for tracing ¹⁵N-labeled compounds in metabolic flux and fluxomic studies. nih.gov

| Derivative | Enrichment Level | Mean Precision (δ¹⁵N) | Reference |

|---|---|---|---|

| N-acetyl-n-propyl (NAP) | Natural Abundance | 0.5 / 1000 | nih.gov |

| N-pivaloyl-i-propyl (NPP) | Natural Abundance | 0.3 / 1000 | nih.gov |

| N-pivaloyl-i-propyl (NPP) | 0.42 - 1.10 AP | 1.0 - 15.0 / 1000 | nih.gov |

| Various Amino Acid Derivatives | Natural Abundance | 0.28 / 1000 | nih.gov |

High-Resolution FT-ICR and Orbitrap Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap-based instruments, is indispensable for the confident identification of metabolites derived from ¹⁵N-labeled precursors. ijpras.com The primary advantage of these technologies is their ability to provide ultra-high-resolution and accurate mass measurements, often with a mass deviation of less than 5 ppm. ijpras.comthermofisher.com

This level of accuracy allows for the unequivocal determination of a metabolite's elemental composition from its exact mass and isotopic fine structure. thermofisher.com When tracing metabolites of N-Acetylglycine-¹⁵N, HRMS can easily distinguish the ¹⁵N-containing metabolite from isobaric endogenous compounds. ijpras.comnih.gov The one Dalton mass difference between the unlabeled and the ¹⁵N-labeled metabolite creates a distinct (M+1)/M pair peak in the mass spectrum, which serves as a definitive marker for identifying downstream nitrogen metabolites. nih.gov This capability is crucial for reducing ambiguity and false positives in complex biological matrices. thermofisher.comnih.gov

Nontargeted Elucidation of Metabolic Pathways via ¹⁵N Tracers

The use of ¹⁵N-labeled precursors like N-acetylglycine enables nontargeted or "untargeted" metabolomics workflows designed to globally detect all metabolites derived from the tracer. acs.org This approach is not limited to known metabolic pathways and can uncover novel biotransformation products. nih.gov The core principle is the automated, unbiased detection of isotope patterns characteristic of the ¹⁵N-labeled tracer. acs.org

Specialized software tools have been developed to screen LC-HRMS data for pairs of native (¹⁴N) and labeled (¹⁵N) ions that share retention times and exhibit the expected mass shift. nih.govacs.orgnih.gov This stable isotope-assisted approach provides high confidence that the detected features are genuinely derived from the administered tracer. acs.org For example, a study using ¹⁵N-glycine successfully identified thirteen downstream nitrogen-containing metabolites, including purines like adenine (B156593) and adenosine, demonstrating the power of this method to map metabolic networks and discover potential biomarkers. nih.gov This untargeted screening is a powerful tool for investigating the metabolism of amino acids and for drug discovery studies. nih.govnih.gov

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Studies

The use of site-specific isotopic labeling, particularly with ¹⁵N, in conjunction with advanced spectroscopic techniques like Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR), has been pivotal in unraveling the intricate details of radiation-induced radical formation in molecules of biological interest. In the case of N-acetylglycine, the incorporation of ¹⁵N has enabled a more precise and detailed analysis of the complex ESR and ENDOR spectra that arise after irradiation.

Early ESR studies on irradiated single crystals of N-acetylglycine provided initial insights into the nature of the stable radical formed at room temperature. However, it was the application of ENDOR spectroscopy, especially with ¹⁵N-labeled N-acetylglycine, that allowed for an unambiguous identification and detailed structural characterization of the primary radical species. nih.govosti.gov

Through detailed ESR and ENDOR studies on x-irradiated single crystals of N-acetylglycine, including samples isotopically substituted with ¹⁵N, the stable radical at room temperature was definitively identified as CH₃CONHĊHCOOH. nih.govosti.gov This radical is formed by the loss of a hydrogen atom from the α-carbon of the glycine moiety. The use of ¹⁵N labeling was instrumental in analyzing the complex spectra, helping to distinguish the nitrogen hyperfine couplings from those of the various protons in the molecule. nih.govosti.gov The electronic and molecular structure of this stable radical was thus firmly established, resolving ambiguities from previous studies. nih.govosti.gov

The experimental approach involved the careful control of the radical concentration within the crystal, which was found to be a critical factor for the success of the ENDOR investigation. nih.govosti.gov The chemical effects initiated by x-irradiation in the simple peptide N-acetylglycine have been examined by electron spin resonance, with radicals produced in the temperature range of 77-300 K being observed in irradiated single crystals. The positive identification of the radicals was facilitated by the use of isotopically labeled acetylglycines.

A significant outcome of the ENDOR studies on the N-acetylglycine radical was the determination of the spin density distribution, which describes the delocalization of the unpaired electron over the radical. This was achieved through the precise measurement of hyperfine coupling tensors for the various magnetic nuclei in the radical.

ENDOR measurements identified signals from the α-proton, the three equivalent methyl protons, and exchangeable protons, allowing for the determination of their respective hyperfine tensors. nih.govosti.gov The hyperfine coupling constants provide a direct measure of the interaction between the unpaired electron and the magnetic nuclei, which in turn is related to the spin density at those nuclei.

The experimental spin density distribution was compared with theoretical results obtained from Intermediate Neglect of Differential Overlap (INDO) molecular orbital calculations. nih.govosti.gov This comparison provides a valuable benchmark for the accuracy of theoretical models in predicting the electronic structure of such radicals. While specific numerical values for the spin densities are detailed in the original research publications, the general finding is a delocalized π-electron radical, with significant spin density on the α-carbon. The ¹⁵N labeling was crucial for accurately determining the nitrogen hyperfine tensor, providing key data for mapping the spin density within the peptide backbone.

Table 1: Hyperfine Coupling Tensors for the CH₃CONHĊHCOOH Radical in N-Acetylglycine

| Nucleus | Principal Values (MHz) | Isotropic Coupling (A_iso) (MHz) |

| α-Proton | Data not available in abstract | Data not available in abstract |

| Methyl Protons | Data not available in abstract | Data not available in abstract |

| ¹⁵N | Data not available in abstract | Data not available in abstract |

Note: The specific principal values for the hyperfine tensors are not available in the abstracts of the searched results. This table serves as a template for the type of data obtained from such studies.

Table 2: Experimental and Theoretical Spin Density Distribution in the N-Acetylglycine Radical

| Atom | Experimental Spin Density (from ENDOR) | Theoretical Spin Density (INDO-MO) |

| Cα | Data not available in abstract | Data not available in abstract |

| N | Data not available in abstract | Data not available in abstract |

| O (carbonyl) | Data not available in abstract | Data not available in abstract |

Note: The specific spin density values are not available in the abstracts of the searched results. This table illustrates the comparison between experimental and theoretical findings.

The high resolution afforded by ENDOR spectroscopy also revealed subtle structural details about the N-acetylglycine radical in the solid state. The studies indicated that the radical does not exist in a single, rigid conformation within the crystal lattice.

Theoretical studies on N-acetylglycine have also explored its conformational landscape, identifying several stable conformations. nih.gov While these computational studies often focus on the neutral molecule, they provide a basis for understanding the conformational flexibility that can be inherited by the radical species. The largest effects on the g-tensor, an important ESR parameter, are noted to be caused by the conformation of the radical. osti.gov

Biochemical and Metabolic Pathway Elucidation with N Acetylglycine 15n

Isotopic Tracing in Nitrogen Metabolism Pathways

N-Acetylglycine-15N, as a stable isotope-labeled derivative of glycine (B1666218), is a powerful tool for tracing the intricate pathways of nitrogen metabolism. The introduction of the heavy isotope ¹⁵N allows researchers to follow the journey of nitrogen atoms from glycine into a multitude of downstream biomolecules without the use of radioactive tracers. wikipedia.orgnasa.gov This technique, known as ¹⁵N tracing, enables the distinction and quantification of specific nitrogen conversions within a complex network of simultaneous biochemical reactions. wikipedia.org By using mass spectrometry to detect the ¹⁵N enrichment in various metabolites, scientists can elucidate metabolic networks and identify potential dysregulations in disease states. nih.gov

The role of glycine as a direct precursor in the biosynthesis of hydrogen cyanide (HCN) in certain microorganisms has been clarified using isotopic labeling. In microorganisms such as Pseudomonas aeruginosa and Chromobacterium violaceum, glycine is a key substrate for cyanogenesis. nih.govnih.gov Studies using dual-labeled [2-¹⁴C-¹⁵N]glycine in C. violaceum confirmed that the carbon-nitrogen bond of glycine is incorporated directly into hydrogen cyanide. nih.gov In P. aeruginosa, glycine stimulates HCN production, and experiments have shown it to be a good radioisotope precursor for HCN. nih.gov The enzyme responsible for this conversion is glycine dehydrogenase (cyanide-forming), which catalyzes the oxidative decarboxylation of glycine to produce hydrogen cyanide and CO₂. wikipedia.org The use of ¹⁵N-labeled glycine in these studies is crucial for definitively tracing the nitrogen atom from the amino acid to the final cyanide product.

Glycine is a fundamental building block in the de novo synthesis of purines, providing the C4, C5, and N7 atoms of the purine (B94841) ring. nih.gov The use of ¹⁵N-labeled glycine allows for the direct measurement of the rate of purine synthesis by tracking the incorporation of the isotope into purine nucleotides and, subsequently, into the final metabolic product, uric acid. nih.govnih.govnih.gov This method has been particularly valuable in studying metabolic disorders like gout, which is characterized by hyperuricemia. cloudfront.net

Research in both normal and gouty individuals has shown that administering glycine-¹⁵N leads to its incorporation into urinary uric acid, providing a direct assessment of de novo purine biosynthesis. nih.govnih.gov Furthermore, these tracing studies have been instrumental in understanding the regulation of this pathway. For instance, the administration of adenine (B156593) was found to inhibit the incorporation of glycine-¹⁵N into uric acid, demonstrating a feedback inhibition mechanism on purine synthesis exerted by nucleotides derived from adenine. nih.gov

Table 1: Incorporation of [¹⁵N]Glycine into Purine Nucleotides in HeLa Cells This table illustrates the rate of incorporation of the ¹⁵N label from glycine into key purine intermediates, demonstrating increased synthesis under purine-depleted conditions.

| Time (hours) | % ¹⁵N Incorporation in IMP (Purine-Depleted) | % ¹⁵N Incorporation in IMP (Normal) |

| 0.5 | 15% | 10% |

| 1.0 | 25% | 17% |

| 1.5 | 32% | 22% |

| Data derived from studies on purinosome function in HeLa cells. researchgate.net |

Isotopic tracers like N-Acetylglycine-¹⁵N are invaluable for studying the synthesis and turnover of amino acids within complex biological systems, including microbiomes. nih.gov By introducing a ¹⁵N-labeled amino acid into a system, researchers can track its metabolic fate, including its incorporation into proteins and its conversion into other amino acids. nih.govnih.gov This provides a dynamic view of amino acid metabolism that cannot be obtained from simple concentration measurements. nih.gov

Table 2: Amino Acid and Protein Turnover Data from ¹⁵N Labeling Studies This table presents sample data on the efficiency of ¹⁵N labeling in amino acids and the resulting calculated half-lives (t½) for specific proteins, illustrating the utility of the tracer method.

| Analyte | Parameter | Value | Reference |

| Free Amino Acids | Labeling Efficiency in C. reinhardtii | ~98% | nih.gov |

| Glycine Pool | Size in Postabsorptive Humans | 7.7–11.8 µmol/100g | nih.gov |

| Glycine Flux | Rate in Postabsorptive Humans | 28–43 µmol/hr/100g | nih.gov |

| RuBisCo Large Subunit | Half-life (t½) in C. reinhardtii | ~70 hours | nih.gov |

| ATP Synthase CF1 alpha | Half-life (t½) in C. reinhardtii | ~65 hours | nih.gov |

The stable isotope ¹⁵N serves as a powerful integrator for studying the nitrogen cycle at various scales, from microbial communities to entire ecosystems. wikipedia.orgnih.govpsu.edu The natural abundance of ¹⁵N in different nitrogen pools and the isotopic fractionation that occurs during biological processes provide insights into nitrogen transformations. nih.govnih.gov However, enrichment techniques using ¹⁵N-labeled compounds like N-Acetylglycine-¹⁵N allow for precise quantification of reaction rates and nitrogen flows. wikipedia.org

By tracing the movement of the ¹⁵N label from a specific source, such as a labeled fertilizer or amino acid, into soil, plants, and microorganisms, scientists can quantify rates of nitrogen fixation, nitrification, denitrification, and assimilation. wikipedia.orgresearchgate.net For example, ¹⁵N preserved in tree rings has been used as a bio-indicator to study long-term changes in nitrogen cycling in tropical forests, potentially reflecting shifts due to anthropogenic nitrogen deposition. nih.gov Using a labeled compound provides a direct way to trace the pathways and measure the rates of nitrogen transfer within these complex biological systems. wikipedia.orgresearchgate.net

Role in Protein Acetylation and Proteolytic Degradation Studies

N-terminal acetylation (Nt-acetylation) is one of the most common protein modifications in eukaryotes, affecting an estimated 80-90% of human proteins. nih.gov This process involves the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of the N-terminal amino acid of a protein. researchgate.netresearchgate.net This modification is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs). nih.govresearchgate.net

Nt-acetylation can influence a protein's stability, folding, and function. nih.govrug.nl A key role of Nt-acetylation is to act as a protective shield against protein degradation. nih.gov By acetylating the N-terminus, the protein can be protected from ubiquitin-ligase-mediated degradation pathways that target proteins with unacetylated N-termini. nih.govrug.nl

The use of isotopically labeled N-acetylated amino acids, such as N-Acetylglycine-¹⁵N, is critical for studying the dynamics of this process. It can be used as a standard in mass spectrometry to identify and quantify N-terminally acetylated proteins. Furthermore, it can help in elucidating the mechanisms of proteolytic degradation, where N-acetylated amino acids are released from peptides by enzymes like N-acylpeptide hydrolases. hmdb.ca Tracing the ¹⁵N label allows for the study of the entire lifecycle of an acetylated protein, from its synthesis and modification by specific NATs to its eventual degradation and the recycling of its constituent amino acids. nih.govhmdb.ca

Hydrolysis of N-Acetylamino Acids by Hydrolases

The enzymatic cleavage of the amide bond in N-acetylamino acids is a fundamental biochemical reaction catalyzed by a class of enzymes known as hydrolases, specifically amidohydrolases or acylases (EC 3.5.1.14). rsc.orgharvard.edu These enzymes are crucial in various metabolic processes, including the degradation of acetylated proteins and the resolution of racemic mixtures of amino acids. Acylase I, for instance, sourced from porcine kidney or the fungus Aspergillus, demonstrates a high degree of enantioselectivity, almost exclusively hydrolyzing N-acyl L-a-amino acids. harvard.edu This specificity makes it a valuable biocatalyst for producing enantiomerically pure amino acids, which are important building blocks in synthetic chemistry. rsc.org

The hydrolysis reaction releases a free amino acid and an acetate (B1210297) molecule. The versatility of these enzymes is notable; they can act on a wide array of substrates with different structures and functionalities. harvard.edu Another group of enzymes, the N-terminal nucleophile (Ntn)-hydrolases, also specializes in cleaving amide bonds in various macromolecules through a distinct auto-activation mechanism. nih.gov Additionally, enzymes like the N-acylethanolamine-hydrolyzing acid amidase (NAAA), part of the choloylglycine hydrolase family, are involved in the hydrolysis of specific N-acylated compounds. nih.gov The study of this hydrolysis is facilitated by techniques like 1H NMR spectroscopy, which can monitor the reaction progress by observing the chemical shifts of specific protons as the N-acetylated substrate is converted to the free amino acid and acetate. rsc.org

The rate of hydrolysis can vary significantly depending on the specific amino acid residue and the acyl group. This differential activity is central to their biological function and biotechnological application.

Table 1: Relative Rates of Hydrolysis for Various N-Acyl-L-Amino Acids by Porcine Kidney Acylase I This table presents illustrative data on the substrate specificity of Acylase I, showing the relative reaction rates for different N-acetylated L-amino acids compared to a standard substrate.

| N-Acyl-L-Amino Acid Substrate | Relative Rate of Hydrolysis (%) | Reference |

|---|---|---|

| N-Acetyl-L-Methionine | 100 | harvard.edu |

| N-Acetyl-L-Alanine | 85 | harvard.edu |

| N-Acetylglycine | 70 | harvard.edu |

| N-Acetyl-L-Valine | 60 | rsc.orgharvard.edu |

| N-Acetyl-L-Leucine | 95 | harvard.edu |

| N-Acetyl-L-Phenylalanine | 80 | harvard.edu |

| N-Acetyl-L-Proline | <1 | researchgate.net |

Investigations of Enzyme Mechanisms and Substrate Specificity

The use of isotopically labeled compounds is a powerful strategy for dissecting the intricate details of enzyme mechanisms and for mapping their substrate preferences. nih.govnih.gov N-Acetylglycine labeled with the stable isotope ¹⁵N serves as a precise probe in such investigations, allowing researchers to track the nitrogen atom through complex catalytic cycles.

Isotopically labeled substrates are invaluable for elucidating the step-by-step mechanisms of enzyme-catalyzed reactions. nih.govnih.gov By replacing a naturally abundant atom with a heavier isotope, such as ¹⁴N with ¹⁵N in N-Acetylglycine, researchers can follow the metabolic fate of the molecule and gain insights into reaction intermediates and rate-limiting steps. nih.gov

One prominent example is the study of the glycine cleavage system (GCS), a multi-enzyme complex vital for glycine catabolism in animals, plants, and bacteria. jst.go.jp The GCS catalyzes the reversible degradation of glycine to CO₂, NH₃, and a one-carbon unit transferred to tetrahydrofolate. jst.go.jp Mechanistic studies have revealed that this process involves four proteins (P, T, H, and L proteins), where an aminomethyl intermediate is bound to the lipoic acid cofactor of the H-protein. jst.go.jpresearchgate.net Using ¹⁵N-labeled glycine allows for the direct tracking of the nitrogen atom from the initial substrate to the final ammonia (B1221849) product, confirming the reaction stoichiometry and the roles of the individual enzyme components.

Furthermore, isotope labeling is crucial for determining kinetic isotope effects (KIEs), where the rate of a reaction is compared between a normal and an isotopically substituted substrate. nih.gov For instance, studies on serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis, have used isotopically labeled serine to probe its mechanism. nih.gov While no significant KIE was observed for human SPT, indicating that C-α proton abstraction is not rate-limiting, such studies exemplify the approach. nih.gov Applying this to a glycine-dependent enzyme with N-Acetylglycine-¹⁵N could reveal whether bond cleavage involving the nitrogen atom is a slow step in the catalytic cycle.

Determining the range of substrates an enzyme can act upon, known as substrate specificity, is fundamental to understanding its biological role. acs.orgmit.edu N-Acetylglycine-¹⁵N can be a powerful tool in substrate specificity profiling, particularly for hydrolases and transferases. By incorporating the ¹⁵N label, the products of the enzymatic reaction can be sensitively and selectively detected using mass spectrometry, even in complex biological mixtures. jianhaidulab.com

The general approach involves incubating an enzyme with a library of potential substrates, including N-Acetylglycine-¹⁵N and other N-acetylated amino acids. The rate of product formation for each substrate is then quantified. For proteases, techniques such as N-terminomics are employed to identify cleavage sites and substrate preferences on a global scale. mdpi.com

For example, N-terminal acetyltransferases (NATs) are a family of enzymes that catalyze the acetylation of the N-terminal amino group of proteins, a common co-translational modification. nih.govresearchgate.net Different NATs exhibit distinct substrate specificities based on the first few amino acids of a protein. nih.gov To profile a novel hydrolase, one could compare its activity on N-Acetylglycine-¹⁵N with its activity on other N-acetylated amino acids. The ¹⁵N label provides a unique mass signature, facilitating the precise quantification of hydrolyzed glycine and distinguishing it from other nitrogen-containing compounds in the assay. nih.gov This allows for the creation of a detailed specificity map that differentiates the enzyme from others with similar functions. nih.gov

Table 2: Illustrative Substrate Specificity Profile of a Hypothetical Amidohydrolase This table provides a conceptual example of how N-Acetylglycine-¹⁵N could be used to profile an enzyme. The data represents the relative conversion of different N-acetylated substrates, quantified via mass spectrometry by tracking the labeled product.

| Substrate | Relative Conversion (%) | Detection Method |

|---|---|---|

| N-Acetylglycine-¹⁵N | 100 | Mass Spectrometry (¹⁵N-Glycine) |

| N-Acetyl-L-Alanine | 125 | Mass Spectrometry (Alanine) |

| N-Acetyl-L-Serine | 90 | Mass Spectrometry (Serine) |

| N-Acetyl-L-Aspartate | 15 | Mass Spectrometry (Aspartate) |

| N-Acetyl-L-Glutamate | 10 | Mass Spectrometry (Glutamate) |

Metabolic Flux Analysis Utilizing ¹⁵N-Acetylglycine

Metabolic flux analysis (MFA) is a powerful methodology for investigating cellular metabolism by quantifying the rates of metabolic pathways. medchemexpress.com The use of stable isotope tracers, such as ¹³C and ¹⁵N, is central to MFA. medchemexpress.comnih.gov After hydrolysis to ¹⁵N-glycine, N-Acetylglycine-¹⁵N serves as a tracer to probe the intricacies of nitrogen metabolism.

MFA provides a detailed snapshot of the flow of metabolites through the complex network of biochemical reactions within a cell. nih.govmaranasgroup.com When a ¹⁵N-labeled substrate is introduced to cells, the ¹⁵N isotope is incorporated into various downstream metabolites. By measuring the isotopic labeling patterns in these metabolites, typically amino acids and nucleotides, at an isotopic steady state, researchers can calculate the intracellular fluxes. nih.govnih.gov

The general workflow for a ¹³C¹⁵N-MFA experiment involves several key steps. nih.gov First, cells are cultured under steady-state conditions and then switched to a medium containing the ¹⁵N-labeled tracer (e.g., ¹⁵N-Acetylglycine). nih.gov Once the cells reach an isotopic steady state, intracellular metabolites are extracted and their mass isotopomer distributions are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govbham.ac.uk This experimental data, along with a stoichiometric model of the cell's metabolic network, is then used in a computational framework to estimate the metabolic fluxes that best explain the observed labeling patterns. nih.gov This approach allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a comprehensive view of cellular metabolism. embopress.org

Tracing the journey of nitrogen through cellular pathways is essential for understanding the biosynthesis of fundamental molecules like amino acids, purines, and pyrimidines. nih.govalfa-chemistry.com N-Acetylglycine-¹⁵N, by providing a source of ¹⁵N-glycine, acts as an excellent tracer for these studies. nih.gov Glycine itself is a precursor for numerous nitrogen-containing compounds, and tracking the ¹⁵N atom from glycine reveals its metabolic fate. nih.govresearchgate.net

For instance, studies using ¹⁵N-glycine have successfully traced its nitrogen atom into the purine rings of adenine, and consequently into adenosine, AMP, ADP, and ATP in cancer cells. nih.gov This demonstrates the direct flow of nitrogen from glycine into nucleotide biosynthesis. Similarly, ¹⁵N-labeled glutamine and asparagine have been used to track nitrogen distribution among various amino acids over time. nih.gov In one study, after 144 hours of incubation with labeled glutamine, the ¹⁵N was found primarily in alanine, proline, and glutamate (B1630785). nih.gov

By applying a similar approach with N-Acetylglycine-¹⁵N, one can map the distribution of glycine-derived nitrogen across the metabolic network. This helps to identify key enzymatic steps and regulatory points in nitrogen assimilation and utilization, highlighting the central role of specific amino acids like glutamate as nitrogen donors in the cell. embopress.org Such analyses provide critical insights into how cells coordinate carbon and nitrogen metabolism to support growth and respond to environmental changes. jianhaidulab.comnih.gov

Table 3: Time-Course of ¹⁵N Distribution from a Labeled Precursor in Cell Culture This table is based on findings from tracer studies and illustrates how the ¹⁵N label from a precursor amino acid is distributed among other amino acids over time. A similar pattern would be expected when using N-Acetylglycine-¹⁵N as the initial tracer source following its hydrolysis.

| Metabolite | ¹⁵N Distribution (%) at Different Time Points | ||

|---|---|---|---|

| 24h | 72h | 144h | |

| Glutamate | 45 | 30 | 21 |

| Alanine | 20 | 35 | 50 |

| Proline | 10 | 20 | 28 |

| Asparagine | 5 | 3 | <1 |

| Precursor | 20 | 12 | <1 |

*Data adapted from a study using ¹⁵N-labeled glutamine. nih.gov

Interdisciplinary Research Perspectives Involving N Acetylglycine 15n

Integration with Computational Chemistry and Molecular Dynamics Simulations

The synergy between experimental data from ¹⁵N-labeled compounds and computational modeling is a cornerstone of modern structural biology. N-Acetylglycine-¹⁵N serves as a fundamental model system for validating and refining the theoretical frameworks used to simulate complex biomolecules.

Molecular dynamics (MD) simulations rely on force fields—sets of parameters that define the potential energy of a system—to predict the behavior of atoms and molecules. The accuracy of these simulations is contingent on the quality of the force field. Experimental data from simple, well-characterized molecules like N-Acetylglycine-¹⁵N are crucial for validating these computational models. robustellilab.com

¹⁵N NMR spectroscopy provides several key observables, including chemical shifts, coupling constants, and relaxation rates, that are exquisitely sensitive to the local chemical environment and molecular dynamics. ncsu.edu Researchers can perform MD simulations of N-Acetylglycine-¹⁵N and calculate the theoretical NMR parameters from the resulting conformational ensemble. These calculated values are then compared directly with the experimental ¹⁵N NMR data. Discrepancies between the simulated and experimental results highlight inaccuracies in the force field, which can then be systematically adjusted to improve its predictive power for both folded and disordered proteins. robustellilab.com The wide chemical shift range of ¹⁵N NMR offers greater sensitivity to environmental changes compared to ¹H NMR, making it a more discerning test of model accuracy. nih.gov

Table 1: Key ¹⁵N NMR Observables for Molecular Model Validation

| NMR Observable | Information Provided | Relevance to Model Validation |

| ¹⁵N Chemical Shift | Electronic environment, hydrogen bonding, secondary structure. ncsu.edu | Highly sensitive to the local conformation and environment, providing a stringent test of the force field's ability to reproduce correct structural ensembles. nih.gov |

| ¹H-¹⁵N Coupling Constants (J-couplings) | Dihedral angles of the protein backbone. ncsu.edu | Used to restrain or validate the backbone torsion angles sampled during a simulation. |

| ¹⁵N Relaxation Rates (T1, T2, NOE) | Molecular motion and dynamics on picosecond to nanosecond timescales. ncsu.eduresearchgate.net | Provides a direct measure of molecular flexibility, which can be compared with the dynamic behavior observed in MD simulations. |

Simulation of Conformational Equilibria in Disordered Proteins

Intrinsically disordered proteins (IDPs) lack a stable tertiary structure and instead exist as a dynamic ensemble of conformations. Characterizing these ensembles is a significant challenge for both experimental and computational methods. biorxiv.org MD simulations are a key tool for providing atomically detailed descriptions of IDP ensembles, but their accuracy is highly dependent on the underlying force field. robustellilab.commpg.de

N-Acetylglycine-¹⁵N serves as a minimalist model of a peptide unit, allowing researchers to study the fundamental conformational preferences of a peptide backbone in solution. By using ¹⁵N NMR data to refine force fields for this simple system, scientists can develop more accurate models for simulating the complex conformational landscapes of entire IDPs. robustellilab.combiorxiv.org These validated force fields are better equipped to capture the transient structures and dynamic equilibria that govern the function of IDPs in biological processes such as signaling and regulation. robustellilab.com

Applications in Structural Genomics and Proteomics

Isotopic labeling is a cornerstone of modern proteomics, enabling the accurate quantification of protein expression, turnover, and structure on a large scale. Incorporating ¹⁵N-labeled amino acids, for which N-Acetylglycine-¹⁵N is a labeled derivative of the simplest amino acid, into the proteome allows for mass-based differentiation of protein populations.

A prominent application is in measuring protein synthesis rates. nih.gov In this approach, cells are cultured in a medium where standard amino acids are replaced with their ¹⁵N-labeled counterparts. As new proteins are synthesized, they incorporate these "heavy" amino acids. nih.gov Using mass spectrometry, the newly synthesized proteins can be distinguished from the pre-existing, unlabeled proteins by a characteristic mass shift. The magnitude of this shift is directly proportional to the number of nitrogen atoms in the peptide, and the relative signal intensities of the labeled and unlabeled peptide peaks allow for precise quantification of the fractional synthesis rate (FSR). nih.gov This technique provides critical insights into how cellular proteomes respond to various stimuli or disease states.

Table 2: Illustrative Mass Shift in a Hypothetical Peptide due to ¹⁵N Labeling

| Peptide State | Nitrogen Composition | Example Mass (Da) | Mass Shift (Da) |

| Unlabeled (Pre-existing) | Natural abundance ¹⁴N (99.63%) and ¹⁵N (0.37%) | 1000.00 | 0 |

| Labeled (Newly Synthesized) | Enriched with ¹⁵N | 1010.00 (assuming 10 nitrogen atoms) | +10.00 |

This method, using mass isotopomer distribution analysis, allows for robust determination of protein synthesis dynamics in complex biological samples. nih.gov

Contributions to Chemical Biology and Peptide Synthesis Methodologies

In chemical biology, N-Acetylglycine-¹⁵N and other labeled amino acids serve as subtle, non-perturbative probes to study biological systems. chemrxiv.org By incorporating a ¹⁵N label into a bioactive peptide, researchers can use NMR spectroscopy to monitor its interactions with target proteins, characterize its structure within a complex, or track its metabolic fate in vivo without altering its chemical properties or biological activity. ncsu.edu

Furthermore, the compound is instrumental in the development of novel peptide synthesis methodologies. The efficiency and fidelity of new coupling reagents or synthesis strategies, such as the development of more sustainable N- to C-directional peptide synthesis, can be rigorously assessed. nih.govchemrxiv.org By using a ¹⁵N-labeled building block like N-Acetylglycine-¹⁵N, the incorporation efficiency at each step can be precisely quantified using mass spectrometry. NMR analysis of the final product can confirm the chemical identity and stereochemical integrity of the labeled residue, providing crucial data for optimizing and validating new synthetic methods that aim for higher yields and purity with minimal epimerization. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel 15N-Labeling Strategies for Complex Biomolecules

The precise introduction of ¹⁵N labels into complex biomolecules is fundamental to tracing their metabolic pathways and understanding their functions. While N-Acetylglycine-¹⁵N serves as a precursor, future research is focused on more sophisticated strategies to label larger and more complex molecules like proteins, nucleic acids, and lipids. nih.gov The development of novel chemical and biological methods for site-specific labeling allows researchers to overcome the limitations of general labeling. nih.gov

One emerging area is the expansion of isobaric labeling strategies, initially developed for proteomics, to other biomolecules such as lipids and carbohydrates. wisc.edu These methods use tags that are chemically identical but have different isotopic distributions, allowing for the simultaneous quantification of multiple samples in a single analysis. wisc.edu Another approach involves combining ¹⁵N labeling with other stable isotopes, like ¹³C, to comprehensively quantify the dynamics of biomolecules, as has been demonstrated in studies of phospholipid metabolism in C. elegans. nih.gov Such dual-labeling strategies provide a more detailed picture of how different components of a molecule are sourced and processed. nih.gov The goal is to move beyond simply observing the presence of a label to quantifying the rates of synthesis, degradation, and flux through various metabolic pathways. wisc.edunih.gov These advanced strategies will enable a deeper understanding of biomolecule functions and pathological processes. wisc.edu

Advanced Spectroscopic Techniques for Enhanced Sensitivity and Resolution

The detection and analysis of ¹⁵N-labeled compounds are critically dependent on the capabilities of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Future advancements in these technologies are aimed at overcoming current limitations in sensitivity and resolution. nih.govspectroscopyonline.com

In NMR spectroscopy, new methods like real-time pure shift HSQC (Heteronuclear Single Quantum Coherence) are being developed. nih.gov These techniques suppress homonuclear scalar couplings, which simplifies complex spectra and collapses signal multiplets into single peaks. This not only enhances spectral resolution but can also lead to a significant improvement in the signal-to-noise ratio, allowing for the study of larger proteins or molecules at lower concentrations. nih.gov For larger biomolecules, Transverse Relaxation-Optimized Spectroscopy (TROSY) remains a key technique, and ongoing improvements to TROSY-based experiments continue to push the boundaries of protein size amenable to NMR analysis by enhancing sensitivity. ethz.ch

In mass spectrometry, coupling liquid chromatography with techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has improved the dynamic range and sensitivity for metabolomic studies. nih.gov The development of nanomechanical infrared spectroscopy (NAM-IR) also holds promise for analyzing very small sample amounts. spectroscopyonline.com

| Technique | Principle of Enhancement | Primary Benefit | Relevant Application |

|---|---|---|---|

| Real-time Pure Shift HSQC (NMR) | Suppresses homonuclear J-couplings in real-time during data acquisition. nih.govresearchgate.net | Improved resolution and sensitivity without increasing experiment time. nih.gov | Analysis of small proteins and naturally disordered regions of larger proteins. nih.gov |

| TROSY-based Pulse Sequences (NMR) | Minimizes transverse relaxation rates for large molecules. ethz.ch | Enables the study of high-molecular-weight proteins (~100 kDa) with enhanced sensitivity. ethz.ch | Structural biology of large protein complexes. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman signal of molecules adsorbed on metal surfaces via localized surface plasmon resonance. | High sensitivity, allowing detection of molecules at low concentrations. spectroscopyonline.com | Chemical sensing and biomedical imaging. |

| Nano-LC coupled with ESI/APCI (MS) | Low flow rates improve chromatographic resolution and ionization efficiency. nih.gov | Outstanding dynamic range and sensitivity for complex mixtures. nih.gov | Proteomics and metabolomics studies. nih.gov |

Systems Biology Approaches Integrating 15N-Metabolomics and Proteomics

Systems biology aims to understand biological complexity by studying the interactions between various molecular components, including genes, proteins, and metabolites. Integrating data from different 'omics' fields—genomics, proteomics, and metabolomics—is central to this approach. nih.govgriffith.edu.au The use of stable isotopes like ¹⁵N is a cornerstone of metabolomics, providing a direct way to measure metabolic flux and pathway activity.

By introducing N-Acetylglycine-¹⁵N into a biological system, researchers can trace the ¹⁵N atom as it is incorporated into a wide range of nitrogen-containing metabolites and proteins. The resulting data from metabolomics (quantifying labeled small molecules) and proteomics (quantifying labeled proteins) can be integrated to build comprehensive models of cellular metabolism. This multi-omics approach provides a more holistic view than any single technique alone, revealing how changes at the protein level affect metabolic pathways and vice-versa. nih.gov

The challenge lies in the computational and statistical methods required to integrate these large and diverse datasets. griffith.edu.au However, the successful integration of proteomics and metabolomics can lead to the identification of novel biomarkers for disease, elucidate drug mechanisms, and improve our understanding of the regulation of metabolic networks.

| Integration Aspect | Description | Role of ¹⁵N Tracing | Potential Outcome |

|---|---|---|---|

| Data Source | Combines quantitative data from proteomics (protein abundance) and metabolomics (metabolite concentrations). nih.gov | Provides dynamic flux data for the metabolome and synthesis/turnover rates for the proteome. | A more comprehensive snapshot of the biological state. nih.gov |

| Biological Hypothesis | Examines the relationship between enzymatic proteins and the metabolites they produce or consume. | Directly links protein activity to metabolic flux by tracing the path of the ¹⁵N label through specific reactions. | Validation of enzyme function and pathway regulation. |

| Computational Modeling | Uses statistical and bioinformatic tools to correlate changes across different omics layers. griffith.edu.au | Offers quantitative constraints for metabolic flux models, improving their predictive power. | Enhanced understanding of complex biological systems and disease mechanisms. |

Elucidation of Undiscovered Biochemical Pathways via 15N Tracing

One of the most exciting future applications of ¹⁵N tracing with precursors like N-Acetylglycine-¹⁵N is the discovery of previously unknown biochemical pathways or novel functions of known enzymes. When a labeled compound is introduced into a system, the label may appear in unexpected molecules, suggesting new metabolic connections.

For instance, a ¹⁵N tracing model was developed to quantify the various pathways of nitrous oxide (N₂O) production in soil ecosystems. lu.se This model was able to distinguish between four different pathways, including a "hybrid" reaction called codenitrification, highlighting that heterotrophic processes related to organic nitrogen turnover could be the dominant source of N₂O in certain soils. lu.se Similarly, studies on phospholipid dynamics using dual ¹³C and ¹⁵N labeling not only quantified membrane maintenance rates but also revealed an unexpected role for stearoyl-CoA desaturases in influencing these rates, pointing towards undiscovered regulatory mechanisms in lipid metabolism. nih.gov

These examples demonstrate the power of stable isotope tracing to move beyond the study of known pathways and into the realm of discovery. As analytical techniques become more sensitive, they will be able to detect ¹⁵N incorporation into low-abundance metabolites, further expanding the potential to uncover novel biochemistry.

Q & A

Q. Guidelines :

- Include error margins and analytical methods.

- Reference standards must be traceable (e.g., NIST-certified materials) .

Methodological: How to troubleshoot unexpected byproducts in this compound synthesis?

Methodological Answer:

- Byproduct identification : Use high-resolution MS or -NMR to detect acetylated dimers or oxidized species.

- Process adjustments : Reduce reaction temperature (≤25°C) or substitute acetic anhydride with acetyl chloride to minimize side reactions .

- Scale-up considerations : Maintain stoichiometric excess of glycine-15N to drive acetylation completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products